molecular formula C10H14O2 B11930974 Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione

Cat. No.: B11930974
M. Wt: 166.22 g/mol
InChI Key: ZLPBWAJPTCJOGV-HTQZYQBOSA-N
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Description

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione is a chemical compound with a unique structure that has garnered interest in various fields of research. This compound is characterized by its octahydro-naphthalene core, which is a saturated bicyclic structure, and the presence of two ketone groups at positions 1 and 4. The stereochemistry of the compound is defined by the (4aR,8aR) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1,4-naphthoquinone using a palladium or platinum catalyst under high pressure and temperature. The reaction conditions are carefully controlled to ensure the selective reduction of the aromatic ring while preserving the ketone functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and catalyst concentration, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex quinone derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.

    Substitution: The ketone groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines and alcohols can react with the ketone groups under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, fully saturated hydrocarbons, and various substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.

    Medicine: Research has explored its potential as a precursor for the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism by which Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione exerts its effects is primarily through its interaction with specific molecular targets. The ketone groups in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Rel-(4aR,8aR)-octahydronaphthalene-1,4-dione can be compared with other similar compounds, such as:

    1,4-Naphthoquinone: Unlike this compound, 1,4-naphthoquinone has an unsaturated aromatic ring and exhibits different reactivity and biological activity.

    Octahydro-1-naphthol: This compound lacks the ketone functionalities and has different chemical properties and applications.

    Tetralin: A fully saturated hydrocarbon with a similar bicyclic structure but without the ketone groups, leading to different chemical behavior and uses.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(4aR,8aR)-2,3,4a,5,6,7,8,8a-octahydronaphthalene-1,4-dione

InChI

InChI=1S/C10H14O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

ZLPBWAJPTCJOGV-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2[C@@H](C1)C(=O)CCC2=O

Canonical SMILES

C1CCC2C(C1)C(=O)CCC2=O

Origin of Product

United States

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